3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol
Description
Properties
IUPAC Name |
(3aS,4R,7S,7aR)-4-(hydroxymethyl)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2)13-7-5(4-11)10-3-6(12)8(7)14-9/h5-8,10-12H,3-4H2,1-2H3/t5-,6+,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVGDVIZWSSLLDW-VGRMVHKJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CNC(C2O1)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](CN[C@@H]([C@@H]2O1)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorous-Tagged Derivatives
Recent advances incorporate fluorous tags to enhance physicochemical properties. For instance, N-substituted iminoalditols with perfluorinated regions are synthesized via reductive amination of ulososes with fluorous amines. While these methods target galactosidase inhibitors, they underscore the adaptability of the core synthetic framework for specialized applications.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
Reaction Optimization and Challenges
Byproduct Formation
The use of m-CPBA introduces risks of over-oxidation or diastereomeric byproducts. Rigorous TLC monitoring and low-temperature work-up mitigate these issues.
Applications and Derivatives
Glycosidase Inhibition
The parent compound, 1,5-dideoxy-1,5-imino-D-galactitol (4) , exhibits potent inhibition against human lysosomal β-galactosidase (IC = 0.12 µM). The isopropylidene-protected derivative serves as a stabilized precursor for further functionalization.
Pharmacological Chaperones
Analogues bearing hydrophobic substituents (e.g., N-pyrenebutanoyl derivatives) enhance the activity of mutant galactosidases in GM1 gangliosidosis, demonstrating therapeutic potential.
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imino group, leading to the formation of oxo derivatives.
Reduction: Reduction of the imino group can yield amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various alkylating agents or acylating agents under appropriate conditions.
Major Products:
Oxidation Products: Oxo derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Glycosidase Inhibition
One of the primary applications of 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol is its role as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates, and their inhibition can have therapeutic implications for conditions such as diabetes and certain lysosomal storage diseases.
- Mechanism of Action : The compound acts as a reversible inhibitor of β-galactosidases, which are involved in the metabolism of glycoproteins and glycolipids. This inhibition can help modulate the enzyme activity in pathological conditions like GM1 gangliosidosis .
1.2 Potential Therapeutic Applications
Research indicates that derivatives of this compound may serve as pharmacological chaperones for diseases related to enzyme deficiencies. For instance, studies have shown that 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol can enhance the residual activity of mutant α-galactosidases, making it a candidate for treating Fabry disease .
Synthesis and Derivatives
2.1 Efficient Synthesis Routes
The synthesis of 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol has been optimized through various methods. A notable synthesis route involves the use of D-galactose as a starting material to produce 1-deoxy-D-galactostatin and other derivatives efficiently .
2.2 Case Study: Green Synthesis
Recent advancements in green chemistry have led to the development of environmentally friendly synthesis methods using catalysts like anhydrous CuSO4. This approach not only enhances yield but also reduces the environmental impact associated with traditional chemical processes .
Biochemical Research
3.1 Enzyme Activity Modulation
The compound's ability to inhibit specific glycosidases makes it valuable in biochemical research aimed at understanding enzyme kinetics and mechanisms. By studying its interactions with various enzymes, researchers can gain insights into carbohydrate metabolism and related disorders.
3.2 Case Studies on Inhibition Effects
Several studies have documented the effects of 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol on enzyme activity:
Environmental Impact and Safety
4.1 Toxicological Studies
While the primary focus has been on its therapeutic applications, understanding the environmental fate and potential toxicity of 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol is crucial for its safe application in clinical settings. The EPA has compiled data on various chemicals' environmental impacts, which includes this compound as part of broader assessments .
Mechanism of Action
The compound exerts its effects primarily through the inhibition of glycosidases. The imino group mimics the transition state of the glycosidic bond cleavage, thereby binding to the active site of the enzyme and preventing substrate access. This inhibition can modulate various biological processes, making it a valuable tool in biochemical research and drug development.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
The iminoalditol family shares a common 1,5-dideoxy-1,5-imino backbone but differs in stereochemistry, substituents, and protective groups. Key structural analogs include:
Enzyme Inhibition and Selectivity
- Target Compound : Exhibits broad inhibition of α- and β-galactosidases with Ki values ranging from 0.7 µM (coffee bean α-galactosidase) to 8.2 µM (E. coli β-galactosidase) . The isopropylidene group may sterically hinder enzyme binding compared to DGJ, which lacks protection and shows stronger inhibition (Ki ~nM) .
- Fluorinated Analogs: 5-Fluoro substitution in 4-epi-isofagomine enhances α-galactosidase selectivity by 10-fold compared to non-fluorinated analogs, likely due to electronic effects .
- DIX Derivatives: Substitution at C-1 with triazolylalkyl chains improves β-glucocerebrosidase inhibition (IC50 ~10 nM) and acts as non-competitive inhibitors, unlike the target compound’s competitive mechanism .
Key Research Findings and Data Tables
Table 1: Inhibitory Potency (Ki) Against Galactosidases
Table 2: Pharmacological Chaperone Activity
Biological Activity
3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol is a synthetic iminosugar that has garnered attention for its potential biological activities, particularly as a glycosidase inhibitor. This compound is structurally related to D-galactose and exhibits properties that may have therapeutic implications in various diseases, including lysosomal storage disorders.
Chemical Structure and Synthesis
The molecular formula of 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol is C₁₁H₁₉N₃O₅. It can be synthesized through various methods involving the protection and deprotection of hydroxyl groups on sugar derivatives. One notable synthesis involves treating 4-azido-4-deoxy-2,3:5,6-di-O-isopropylidene-D-galactose with mercuric chloride followed by catalytic hydrogenation to yield the desired iminosugar .
Glycosidase Inhibition
One of the primary biological activities of 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol is its role as a glycosidase inhibitor. Glycosidases are enzymes that hydrolyze glycosidic bonds in carbohydrates. Inhibition of these enzymes can lead to the accumulation of specific oligosaccharides and glycoproteins, which may be beneficial in treating certain metabolic disorders.
A study demonstrated that derivatives of iminosugars like 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol exhibit significant inhibitory activity against glycosidases associated with lysosomal storage diseases such as GM1 gangliosidosis and Morquio B disease. These compounds act as pharmacological chaperones that enhance the activity of defective enzymes in these conditions .
Case Studies
Case Study 1: Inhibition of β-Galactosidase
In vitro studies have shown that 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol effectively inhibits β-galactosidase activity. This enzyme is crucial for the breakdown of complex carbohydrates. The inhibition was measured using enzyme assays where varying concentrations of the iminosugar were tested against β-galactosidase from human sources. Results indicated a dose-dependent inhibition pattern .
Case Study 2: Therapeutic Potential in Lysosomal Storage Disorders
Research involving animal models of lysosomal storage disorders has indicated that treatment with iminosugars leads to reduced substrate accumulation. For example, mice treated with 3,4-O-Isopropylidene-1,5-dideoxy-1,5-imino-D-galactitol showed improved biochemical markers associated with GM1 gangliosidosis compared to untreated controls. This suggests potential therapeutic applications in managing symptoms and progression of such diseases .
Data Table: Biological Activities of Iminosugars
Q & A
Q. What are the optimal synthetic routes for 3,4-O-isopropylidene-protected iminosugars, and how do reaction conditions influence yield?
The synthesis of 3,4-O-isopropylidene derivatives typically involves acid-catalyzed acetal formation using acetone and a protic acid (e.g., H₂SO₄ or TsOH). For iminosugars, the deoxy-imino moiety is introduced via reductive amination or nucleophilic substitution after protecting group installation. Key parameters include temperature control (0–25°C) to minimize side reactions and stoichiometric optimization of the isopropylidene donor. Yield improvements (>70%) are achieved by employing anhydrous conditions and molecular sieves to trap water .
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and regioselectivity of the isopropylidene group?
1D/2D NMR (e.g., , , NOESY, and HSQC) is critical for resolving stereochemistry. The NMR coupling constants (-values) between H-3 and H-4 protons confirm the cis/trans configuration of the isopropylidene ring. X-ray crystallography provides definitive proof of regioselectivity and chair/boat conformations (e.g., orthorhombic symmetry observed in related lactones with similar isopropylidene motifs) .
Q. How can researchers mitigate hydrolysis of the isopropylidene group during downstream functionalization?
Hydrolysis risks are minimized by avoiding aqueous acidic conditions post-synthesis. For functionalization (e.g., glycosylation or fluorination), use aprotic solvents (DMF, THF) and mild bases (Et₃N, pyridine). Stability studies under varying pH (3–9) and temperature (-20°C to 25°C) are recommended to identify optimal storage conditions .
Advanced Research Questions
Q. What conformational insights can be derived from X-ray crystallography of 3,4-O-isopropylidene derivatives, and how do they impact biological activity?
Crystal structure analysis (e.g., in orthorhombic systems) reveals chair conformations stabilized by intramolecular H-bonding. This rigidity enhances binding affinity to glycosidase enzymes. Deviations in torsion angles (>5°) correlate with reduced inhibitory activity, as observed in branched iminosugar analogs .
Q. How do structural modifications (e.g., C-methylation or azido substitution) influence the compound’s enzyme inhibition profile?
C-Methylation at the 2-position increases steric hindrance, altering selectivity toward α-galactosidases over α-mannosidases. Azido derivatives (e.g., 2-azido analogs) enable "click chemistry" for activity-based protein profiling (ABPP). Competitive inhibition assays (IC₅₀ values) using pNP-glycoside substrates are recommended to quantify potency shifts .
Q. What methodological approaches resolve enantiomeric impurities in asymmetric synthesis of this compound?
Chiral HPLC (e.g., Chiralpak IA/IB columns) with hexane/isopropanol eluents separates enantiomers. Alternatively, diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid achieves >98% ee. Circular dichroism (CD) spectroscopy validates enantiopurity by comparing Cotton effects with reference standards .
Q. How can computational modeling (DFT, MD) predict the compound’s binding modes to glycosidases?
Density Functional Theory (DFT) optimizes the protonation state of the imino group, while Molecular Dynamics (MD) simulations (50 ns trajectories) map interactions with catalytic residues (e.g., Glu/Asp in GH38 family enzymes). Free-energy perturbation (FEP) calculations quantify binding energy changes upon structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
